5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Description
5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H15ClFN3OS3 and its molecular weight is 463.99. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications :
- A study by Becan and Wagner (2008) focused on synthesizing derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, including compounds structurally related to the one . Some of these compounds demonstrated significant in vitro antitumor activity against human tumor cell lines (Becan & Wagner, 2008).
Anticancer Agents with Unique Mechanism of Tubulin Inhibition :
- Research by Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, highlighting a unique mechanism that promotes tubulin polymerization without binding competitively with paclitaxel (Zhang et al., 2007).
Herbicidal Activities :
- Liang et al. (2007) reported the synthesis and preliminary bioassay of novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, showing significant inhibition activities against the root growth of certain plants (Liang et al., 2007).
Antimicrobial Agents :
- Habib et al. (1996) synthesized 3-substituted 2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-ones and evaluated their in vitro antimicrobial, anti-HIV, and anticancer activities (Habib et al., 1996).
Antibacterial Activity :
- A study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative, indicating potential for combating certain bacterial strains (Lahmidi et al., 2019).
Anticonvulsant Activity :
- Kelley et al. (1995) investigated analogues of pyrimidines, including triazolo[4,5-d]pyrimidines, for their anticonvulsant activity. These compounds showed varying degrees of effectiveness against seizures in rats (Kelley et al., 1995).
Antidepressant and Anticonvulsant Activities :
- Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, demonstrating promising pharmacological properties (Zhang et al., 2016).
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS3/c1-11-6-8-12(9-7-11)25-17-16(29-20(25)27)18(26)24(2)19(23-17)28-10-13-14(21)4-3-5-15(13)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALIOISPDRNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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